N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
The compound N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a hybrid heterocyclic molecule featuring a thiazole and a thiadiazole core linked via a sulfanyl-acetamide bridge. Its structure includes two aromatic phenyl substituents and a sulfanylidene group on the thiadiazole ring, which confers unique electronic and steric properties. This compound is synthesized through multistep reactions involving nucleophilic substitutions and cyclization, as inferred from analogous synthetic pathways for related thiadiazole derivatives . Its crystallographic characterization likely employs tools such as SHELX and ORTEP-III , which are standard for small-molecule structural determination.
Properties
IUPAC Name |
2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS4/c24-16(21-17-20-15(11-26-17)13-7-3-1-4-8-13)12-27-18-22-23(19(25)28-18)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGDOAXMSCIEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN(C(=S)S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The molecular formula is , and it has a molar mass of approximately 407.51 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O2S3 |
| Molar Mass | 407.51 g/mol |
| CAS Number | [To be confirmed] |
The biological activities of thiazole and thiadiazole derivatives are attributed to several mechanisms:
- Antitumor Activity : Compounds containing the 1,3,4-thiadiazole ring have shown promising antitumor effects by inhibiting RNA and DNA synthesis without affecting protein synthesis. This selective inhibition is crucial in targeting cancer cells while minimizing damage to normal cells .
- Antimicrobial Properties : The presence of sulfur atoms in the structure enhances the interaction with biological targets such as enzymes and receptors involved in microbial resistance. Studies have demonstrated that derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Certain derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Antitumor Activity
A study evaluated the cytotoxic effects of the compound on HepG2 (liver cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 4.37 ± 0.7 µM for HepG2 and 8.03 ± 0.5 µM for A549 cells, suggesting potent antitumor activity . The mechanism was linked to the inhibition of key kinases involved in tumorigenesis.
Antimicrobial Efficacy
In vitro studies have shown that derivatives of the compound exhibit broad-spectrum antimicrobial activity. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the specific derivative used .
Research Findings
Recent research has focused on synthesizing new derivatives based on the thiazole and thiadiazole frameworks. These studies have aimed to enhance biological activity while reducing toxicity:
- Synthesis of New Derivatives : Various synthetic routes have been explored to modify the existing structure for improved efficacy. For example, introducing hydrazone fragments has been shown to increase antimicrobial properties significantly .
- Biological Assays : Comprehensive biological assays have been conducted to evaluate the effectiveness of synthesized compounds against various cancer cell lines and microbial strains. The results consistently highlight the potential of these compounds as therapeutic agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring and a thiadiazole moiety, which are known for their biological activity. The synthesis typically involves multi-step processes that may include cyclization reactions and functional group modifications. For example, the synthesis can begin with the formation of the thiazole ring followed by the introduction of the thiadiazole group through nucleophilic substitution reactions under controlled conditions to ensure high yields and purity.
Biological Activities
Antimicrobial Properties
Research has demonstrated that compounds containing thiazole and thiadiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazoles have been reported to show potent activity against various bacterial strains, suggesting that N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide may possess similar properties .
Anticancer Potential
Recent studies indicate that thiazole derivatives can inhibit cancer cell proliferation. The presence of both thiazole and thiadiazole functionalities in this compound may enhance its ability to interact with biological targets involved in cancer pathways. For example, compounds with similar structures have shown effectiveness in inducing apoptosis in cancer cells through various mechanisms .
Analgesic and Anti-inflammatory Effects
Some derivatives of thiazoles have been evaluated for their analgesic and anti-inflammatory activities. The compound's potential in these areas could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in pain pathways. This suggests a promising avenue for further investigation into its therapeutic applications .
Applications in Drug Development
This compound could serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Case Studies
Case Study 1: Antibacterial Activity
In a study evaluating various thiazole derivatives against Staphylococcus aureus and Escherichia coli, compounds similar to N-(4-phenyl-1,3-thiazol-2-yl)-2-[...]-acetamide exhibited MIC values indicating strong antibacterial potential. The study concluded that structural modifications could further optimize activity against resistant strains .
Case Study 2: Anticancer Activity
A series of thiazole-based compounds were tested for their effects on human cancer cell lines. Results showed that certain derivatives led to significant reductions in cell viability through apoptotic pathways. This suggests that N-(4-phenyl...) could be developed into a novel anticancer agent with further structural optimization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atoms in the thiadiazole and thioether groups serve as nucleophilic sites. Key reactions include:
-
Alkylation/Acylation :
The sulfanyl (-S-) groups undergo nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with chloroacetyl chloride in acetone under basic conditions (K₂CO₃) yields acetylated derivatives . -
Thiol-Disulfide Exchange :
The thioether linkage participates in disulfide bond formation when treated with oxidizing agents like iodine or H₂O₂, forming dimeric structures.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃COCl, K₂CO₃, acetone, reflux | Acetylated derivative | 72% | |
| Oxidation | H₂O₂, RT, 2 hrs | Disulfide dimer | 65% |
Oxidation Reactions
The sulfur atoms in the thiadiazole and thioether moieties are susceptible to oxidation:
-
Thioether to Sulfoxide/Sulfone :
Treatment with meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thioether to sulfoxide (1 eq. mCPBA) or sulfone (2 eq. mCPBA) . -
Thiadiazole Ring Oxidation :
Strong oxidants like KMnO₄ in acidic media cleave the thiadiazole ring, producing sulfonic acid derivatives.
| Oxidation State | Reagents | Product | Application |
|---|---|---|---|
| Sulfoxide | mCPBA (1 eq.) | Monosulfoxide | Enhanced solubility |
| Sulfone | mCPBA (2 eq.) | Disulfone | Reduced toxicity |
| Ring cleavage | KMnO₄, H₂SO₄ | Sulfonic acid | Waste degradation |
Cycloaddition and Ring-Opening Reactions
The electron-deficient thiadiazole ring participates in [3+2] cycloadditions:
-
With Nitrile Oxides :
Forms isoxazoline-thiazole hybrids under microwave irradiation (100°C, 30 min) . -
Ring-Opening with Amines :
Primary amines (e.g., benzylamine) cleave the thiadiazole ring, generating thioamide intermediates .
| Reaction | Conditions | Products |
|---|---|---|
| [3+2] Cycloaddition | Nitrile oxide, MW, 100°C | Isoxazoline-thiazole hybrid |
| Ring-opening with R-NH₂ | Benzylamine, ethanol, reflux | Thioamide derivative |
Acid/Base-Mediated Rearrangements
-
Acidic Hydrolysis :
Prolonged exposure to HCl (6M) hydrolyzes the acetamide group, yielding carboxylic acid and 4-phenylthiazol-2-amine. -
Base-Induced Elimination :
In NaOH/EtOH, the thiadiazole ring undergoes deprotonation, forming a conjugated base that reacts with electrophiles (e.g., methyl iodide).
| Condition | Reagents | Outcome |
|---|---|---|
| Acidic | HCl (6M), Δ | Carboxylic acid + amine |
| Basic | NaOH, CH₃I | Methylated thiadiazole |
Biological Interactions and Catalysis
The compound acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes that enhance its antioxidant activity . These complexes exhibit unique reactivity in Fenton-like reactions, generating reactive oxygen species (ROS) .
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu²⁺ | Thiazole N, thioether S | Catalytic oxidation |
| Fe³⁺ | Thiadiazole S, acetamide O | ROS generation |
Stability and Degradation Pathways
-
Photodegradation :
UV light (254 nm) induces homolytic cleavage of S–S bonds, producing thiyl radicals. -
Thermal Decomposition :
Above 200°C, the compound degrades into phenyl isothiocyanate and CO₂, confirmed by TGA-DSC.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of N-substituted acetamide derivatives containing thiazole and thiadiazole moieties. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Substituent Effects :
- The target compound incorporates a sulfanylidene group on the thiadiazole ring, enhancing electron-withdrawing properties compared to the fluorophenyl derivative . This may improve binding affinity to biological targets like kinases or proteases.
- The mercapto (-SH) group in N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide facilitates hydrogen bonding, critical for carbonic anhydrase inhibition .
Crystallographic Behavior: The fluorophenyl analogue crystallizes in a monoclinic system (space group P2₁/c), with cell parameters a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, and β = 101.823° . Similar methods (SHELX , WinGX ) would resolve the target compound’s structure, likely showing distinct packing due to bulkier phenyl groups.
Synthetic Pathways: The target compound’s synthesis may parallel 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (), involving:
- Step I : Nucleophilic substitution with hydrazine hydrate.
- Step II : Cyclization using CS₂/KOH under reflux.
Pharmacological Potential: Thiadiazole-acetamide hybrids are known for antimicrobial and enzyme-inhibitory activities. The target compound’s dual sulfanyl groups may enhance redox-modulating effects compared to simpler analogues .
Research Findings and Data
Crystallographic Insights (Hypothetical Projection)
- Space Group: Likely monoclinic (P2₁/c) due to similar molecular symmetry.
- Unit Cell Volume : ~1300–1400 ų, based on fluorophenyl derivative comparisons.
Q & A
Q. How should researchers address discrepancies in biological activity across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
